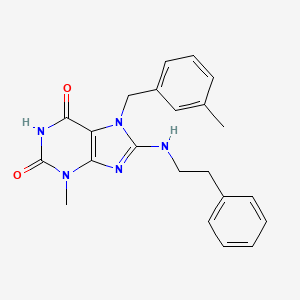
3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative, which is a class of molecules that have been extensively studied for their biological activities, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) and antiviral agents against rhinovirus . Purine derivatives are known for their potential therapeutic applications, and modifications at various positions on the purine scaffold can lead to compounds with diverse biological activities.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents at different positions on the purine ring to achieve desired biological activities. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the addition of carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Similarly, the synthesis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity involves the introduction of various substituents at the C-2 position . These synthetic strategies highlight the importance of regioselective functionalization of the purine core to obtain compounds with specific biological properties.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. Structure-activity relationship (SAR) studies have shown that the presence of specific substituents at certain positions on the purine ring can significantly influence the activity of the compound. For example, the presence of a lipophilic, electron-withdrawing substituent at the C-2 position was found to be optimal for antirhinovirus activity . Additionally, the steric hindrance caused by substituents can affect the reactivity of the molecule, as seen in the selective N-7 methylation of purines .
Chemical Reactions Analysis
Purine derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, intramolecular alkylation is used to obtain imidazo[1,2,3-cd]purine diones , and regioselective amination is employed for the functionalization of condensed pyrimidines . The solvent trifluoroethanol has been used to facilitate selective N-7 methylation of purines , and the synthesis of new purineselenyl derivatives involves the use of spectroscopic methods for structure elucidation . These reactions are critical for the development of purine derivatives with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as ionization and methylation reactions, are influenced by the substituents present on the molecule. Purine-6,8-diones are categorized based on their physical properties, which are determined by the substituents at positions 1 and 3 on the purine ring . The ionization of these compounds and their reactivity towards methylation are affected by these substituents, which in turn can influence their biological activity .
Applications De Recherche Scientifique
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A series of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, including compounds related to 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, were synthesized as DPP-IV inhibitors. These compounds showed moderate to good inhibitory activities against DPP-IV, suggesting their potential therapeutic applications in treating conditions like diabetes by influencing the incretin system (Didunyemi Mo et al., 2015).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , exhibited potent cytotoxic activities against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some derivatives showed IC50 values less than 10 nM, highlighting the potential for developing new cancer therapeutics (L. Deady et al., 2003).
Structural and Spectral Analysis
The structural and spectroscopic properties of a series of 6-benzylaminopurine derivatives were investigated, providing insights into their electronic and conformational characteristics. This research aids in understanding the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (M. Čajan & Z. Trávníček, 2011).
Antirhinovirus Activity
Research into 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, which share a core structure with the compound of interest, revealed their effectiveness in inhibiting rhinovirus activity. These findings could lead to the development of new treatments for rhinoviral infections, a common cause of the cold (J. Kelley et al., 1989).
Propriétés
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-7-6-10-17(13-15)14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-12-11-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWMUWHNGRKJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
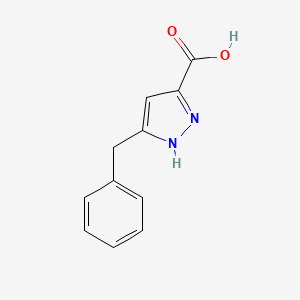
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
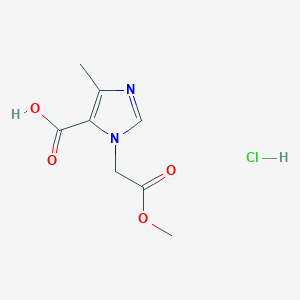

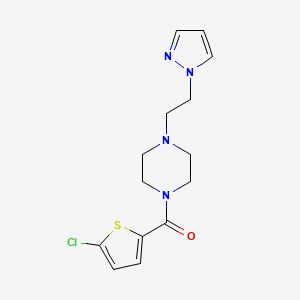
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)
![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
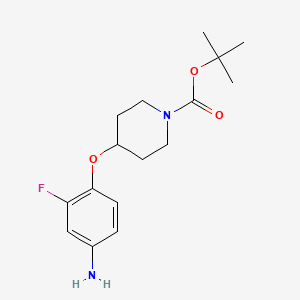
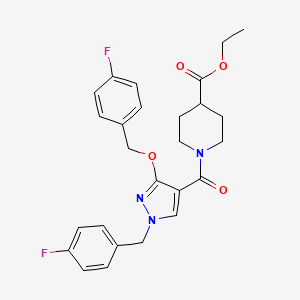
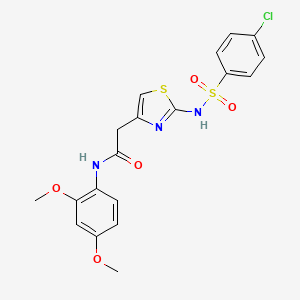

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)